molecular formula C9H15N3O5 B1140706 alpha-L-Sorbofuranose, 6-azido-6-deoxy-2,3-O-(1-methylethylidene)- CAS No. 126210-25-1

alpha-L-Sorbofuranose, 6-azido-6-deoxy-2,3-O-(1-methylethylidene)-

Cat. No.: B1140706
CAS No.: 126210-25-1
M. Wt: 245.23 g/mol
InChI Key: ONUPUTISMDMKFY-UHFFFAOYSA-N
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Description

alpha-L-Sorbofuranose, 6-azido-6-deoxy-2,3-O-(1-methylethylidene)- is a valuable chemical compound extensively used in carbohydrate chemistry research. Its unique structure and reactivity make it a versatile building block for the synthesis of various carbohydrate-based molecules and glycoconjugates .

Preparation Methods

The synthesis of alpha-L-Sorbofuranose, 6-azido-6-deoxy-2,3-O-(1-methylethylidene)- typically involves the azidation of 6-deoxy-2,3-O-isopropylidene-alpha-L-sorbofuranose. This process can be achieved through the reaction of the corresponding halide with sodium azide under suitable conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

alpha-L-Sorbofuranose, 6-azido-6-deoxy-2,3-O-(1-methylethylidene)- undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include sodium azide, triphenylphosphine, and various catalysts. Major products formed from these reactions include amines and triazoles.

Scientific Research Applications

alpha-L-Sorbofuranose, 6-azido-6-deoxy-2,3-O-(1-methylethylidene)- is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

Mechanism of Action

The mechanism of action of alpha-L-Sorbofuranose, 6-azido-6-deoxy-2,3-O-(1-methylethylidene)- involves its reactivity as an azido sugar. The azido group can undergo various chemical transformations, enabling the compound to participate in the synthesis of diverse molecules. In the context of antiviral research, the compound can be incorporated into nucleoside analogs, which interfere with viral replication by targeting viral enzymes and pathways .

Comparison with Similar Compounds

alpha-L-Sorbofuranose, 6-azido-6-deoxy-2,3-O-(1-methylethylidene)- can be compared with other azido sugars and carbohydrate derivatives. Similar compounds include:

The uniqueness of alpha-L-Sorbofuranose, 6-azido-6-deoxy-2,3-O-(1-methylethylidene)- lies in its specific structural features and reactivity, making it a valuable tool in the synthesis of complex carbohydrate-based molecules and the development of antiviral agents.

Properties

CAS No.

126210-25-1

Molecular Formula

C9H15N3O5

Molecular Weight

245.23 g/mol

IUPAC Name

5-(azidomethyl)-3a-(hydroxymethyl)-2,2-dimethyl-6,6a-dihydro-5H-furo[2,3-d][1,3]dioxol-6-ol

InChI

InChI=1S/C9H15N3O5/c1-8(2)16-7-6(14)5(3-11-12-10)15-9(7,4-13)17-8/h5-7,13-14H,3-4H2,1-2H3

InChI Key

ONUPUTISMDMKFY-UHFFFAOYSA-N

SMILES

CC1(OC2C(C(OC2(O1)CO)CN=[N+]=[N-])O)C

Isomeric SMILES

CC1(OC2C([C@@H](O[C@]2(O1)CO)CN=[N+]=[N-])O)C

Canonical SMILES

CC1(OC2C(C(OC2(O1)CO)CN=[N+]=[N-])O)C

Synonyms

6-Azido-6-deoxy-2,3-O-(1-methylethylidene)-α-L-sorbofuranose

Origin of Product

United States

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